N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester

Catalog No.
S15756563
CAS No.
M.F
C13H19BrN2O4S
M. Wt
379.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis...

Product Name

N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C13H19BrN2O4S

Molecular Weight

379.27 g/mol

InChI

InChI=1S/C13H19BrN2O4S/c1-12(2,3)19-10(17)16(9-15-7-8(14)21-9)11(18)20-13(4,5)6/h7H,1-6H3

InChI Key

FWKLAIAXXQEGDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(S1)Br)C(=O)OC(C)(C)C

N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester) is a complex organic compound characterized by its unique structure and chemical properties. It is identified by the CAS number 840493-96-1 and is known for its potential applications in various fields, particularly in medicinal chemistry. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, contributing to its biological activity and reactivity.

The chemical reactivity of N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester) can be attributed to the presence of functional groups such as the thiazole moiety and the biscarbonic acid esters. This compound can undergo various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom in the thiazole ring can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and carbonic acid derivatives.

N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester) exhibits notable biological activities due to its thiazole component. Thiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound may have potential as an inhibitor of specific enzymes or receptors involved in disease processes, although detailed biological assays are necessary to confirm these activities.

The synthesis of N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester) typically involves several steps:

  • Starting Material Preparation: Di-tert-butyl dicarbonate is used as a protecting group for amines.
  • Formation of Thiazole Derivative: N-Boc-2-amino-5-bromothiazole is synthesized through established methods involving bromination and cyclization.
  • Esterification Reaction: The thiazole derivative undergoes esterification with di-tert-butyl dicarbonate to yield the final product.

This multi-step synthesis highlights the complexity and precision required in organic synthesis.

N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester) has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity.
  • Material Science: Utilization in polymer chemistry for creating novel materials with specific properties.

Interaction studies for N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester) focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding how this compound might exert its biological effects and could involve techniques like:

  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate the biological activity against specific pathogens or cancer cell lines.

Several compounds share structural similarities with N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester). Here are a few notable examples:

Compound NameCAS NumberKey Features
2-Amino-5-bromothiazole hydrobromide61296-22-8Simple thiazole derivative with biological activity
1,3-Dimethyl-2,3-dihydrobenzo[d]imidazole214629-87-5Contains imidazole; used in medicinal applications
1,1-Dimethylethyl N-[5-bromo-2-oxazolyl]carbamate1454907-17-5Related oxazole structure; potential agrochemical use

Uniqueness

N-(5-Bromothiazol-2-YL)zazbis(biscarbonic acid bis-1,1-dimethylethyl ester) stands out due to its dual functionality from both the thiazole and biscarbonic acid ester components. Its complex structure allows for diverse interactions within biological systems, making it a promising candidate for further research in drug development and agricultural applications.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

378.02489 g/mol

Monoisotopic Mass

378.02489 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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